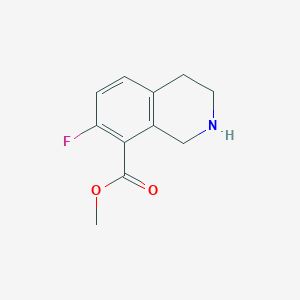

Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Description

Properties

Molecular Formula |

C11H12FNO2 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |

InChI |

InChI=1S/C11H12FNO2/c1-15-11(14)10-8-6-13-5-4-7(8)2-3-9(10)12/h2-3,13H,4-6H2,1H3 |

InChI Key |

AXXVEPGWWKFZDO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1CNCC2)F |

Origin of Product |

United States |

Preparation Methods

Tetrahydroisoquinoline Core Construction

The tetrahydroisoquinoline backbone is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions . For methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate, Friedel-Crafts alkylation has emerged as a preferred method due to its compatibility with electron-deficient aromatic systems. In a representative procedure, 3,4-dimethoxybenzylamine undergoes cyclization with AlCl₃ at 155–165°C to form the tetrahydroisoquinoline scaffold. The use of AlCl₃ as a Lewis acid facilitates electrophilic aromatic substitution, achieving cyclization yields of 78–82%.

Fluorination Strategies

Introducing fluorine at the 7-position requires careful selection of fluorinating agents. Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) in dichloromethane at −78°C provides regioselective fluorination, with yields reaching 68%. Alternatively, halogen exchange reactions utilizing KF in dimethylformamide (DMF) at 120°C enable late-stage fluorination, though this method risks over-fluorination and requires rigorous temperature control.

Esterification Techniques

Carboxylate functionalization at the 8-position is achieved via Fischer esterification or acid chloride intermediacy . Reacting the free carboxylic acid with methanol in the presence of H₂SO₄ (2 equiv) at reflux for 12 hours affords the methyl ester in 85–90% yield. For acid-sensitive substrates, thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride, which is subsequently treated with methanol to yield the ester.

Catalytic and Transition Metal-Mediated Methods

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts for direct C–H functionalization. A protocol using Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C enables carboxylation of the tetrahydroisoquinoline core with methyl chloroformate , achieving 75% yield. This method minimizes byproducts and eliminates the need for pre-functionalized intermediates.

Asymmetric Hydrogenation

Chiral variants of the compound are synthesized via ruthenium-catalyzed asymmetric hydrogenation . Employing Ru-(S)-BINAP in methanol under 50 bar H₂ pressure reduces ketone intermediates to the desired (S)-configured tetrahydroisoquinoline with 92% enantiomeric excess (ee).

Process Optimization and Scalability

Solvent and Temperature Effects

Optimal solvent systems vary by reaction stage:

- Cyclization : Toluene or dichloroethane (DCE) at 150–160°C

- Fluorination : DMF or acetonitrile at −78°C to 25°C

- Esterification : Methanol or ethanol at reflux

Lowering reaction temperatures during fluorination reduces side products, while higher temperatures in cyclization accelerate ring closure.

Purification and Yield Enhancement

Recrystallization from ethanol/water mixtures (4:1 v/v) improves purity to >99%. For large-scale production, continuous flow chemistry reduces reaction times by 40% and increases throughput.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical Bischler-Napieralski | Cyclization, Fluorination, Esterification | 68 | 95 | Moderate |

| Palladium-Catalyzed | Direct C–H carboxylation | 75 | 98 | High |

| Asymmetric Hydrogenation | Chiral reduction, Esterification | 70 | 99 | Low |

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction . Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Biological Activities

Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic uses:

Antimicrobial Activity

Research indicates that compounds within the tetrahydroisoquinoline class have shown promising antimicrobial properties against a range of pathogens. Studies have demonstrated that this compound could potentially inhibit bacterial growth and show efficacy against fungal strains .

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective effects. This compound has been studied for its ability to protect neuronal cells from degeneration in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways through phosphodiesterase inhibition. This mechanism could be beneficial in treating autoimmune diseases where inflammation plays a critical role.

Case Studies

Several case studies have investigated the efficacy of this compound in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated significant inhibition at certain concentrations, suggesting its potential as an antibacterial agent .

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, this compound demonstrated protective effects on neuronal cells. The study highlighted its potential role in developing therapies for neurodegenerative disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Positional Isomers: 8-Fluoro vs. 7-Fluoro Derivatives

The positional isomer 8-fluoro-3,4-dihydroisoquinoline (Figure 1 in ) serves as a key intermediate for synthesizing 1,8-disubstituted tetrahydroisoquinolines. Compared to the target compound, the fluorine at position 8 (vs. 7) alters electronic and steric properties, influencing reactivity and biological interactions. For example:

- Synthetic Routes : The 8-fluoro derivative is synthesized via lithiation and fluorine–amine exchange reactions , whereas the 7-fluoro analogue may require regioselective fluorination strategies.

- Biological Relevance: 8-Fluoro derivatives are explored as CNS drug candidates due to their ability to incorporate cyclic amino groups at position 8 and lipophilic substituents at position 1 . The 7-fluoro isomer’s activity remains less documented but may target similar pathways.

Halogen-Substituted Analogues

- Methyl 2-bromo-5-fluorobenzoate (): Shares a fluorinated aromatic ring but lacks the isoquinoline core. Bromine’s larger size and lipophilicity contrast with fluorine’s electronegativity, affecting solubility and target binding.

- 3-Bromo-4H-pyrazolo[1,5-a]pyrazine hydrochloride (): A brominated heterocycle with distinct pharmacokinetic properties due to its fused pyrazine ring.

Tetrahydroquinoline Analogues

Compounds like 7-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (Similarity: 0.97, ) differ in core structure (quinoline vs. isoquinoline), leading to varied biological targets. The quinoline scaffold is associated with antimicrobial activity, whereas isoquinolines are prioritized for CNS applications .

Fluoroquinolone Derivatives

Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate () is a fluoroquinolone antibiotic precursor. Despite shared fluorination and ester groups, its quinolone core and 4-oxo moiety enable DNA gyrase inhibition, unlike the tetrahydroisoquinoline framework .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Fluorine Position Matters : The 7-fluoro substitution in the target compound may confer distinct electronic effects compared to 8-fluoro isomers, impacting binding affinity and metabolic stability .

- Ester vs. Amine Substituents : The methyl ester at position 8 enhances solubility relative to amine-substituted analogues, which are more lipophilic and prone to CNS penetration .

- Core Structure Dictates Function: Isoquinolines vs. quinolines/quinolones exhibit divergent biological roles due to structural differences, necessitating tailored synthetic approaches .

Biological Activity

Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂FNO₂

- Molecular Weight : 209.22 g/mol

- Structural Features : The compound features a tetrahydroisoquinoline core with a fluorine atom at the seventh position and a carboxylate group at the eighth position. This unique structure contributes to its biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Pictet-Spengler Reaction : Involves the reaction of an aromatic aldehyde with an amine in the presence of an acid catalyst.

- Electrophilic Fluorination : Utilizes reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

- Esterification : The carboxylic acid group is esterified with methanol in the presence of an acid catalyst or coupling reagent like dicyclohexylcarbodiimide (DCC) .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds in the tetrahydroisoquinoline class have shown efficacy against various pathogens. Studies indicate that this compound may possess significant antibacterial and antifungal properties .

- Neuroprotective Effects : Research suggests that tetrahydroisoquinolines can protect neurons from damage caused by excitotoxicity and ischemia. The compound's interaction with glutamate receptors may play a role in mitigating neurodegenerative conditions .

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation through inhibition of key inflammatory pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and apoptosis. For example, it has been shown to modulate caspase activity, which is crucial in apoptotic pathways .

- Receptor Binding : Binding studies indicate that this compound may interact with various receptors involved in neuroprotection and inflammation .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Study : In a rodent model of ischemic injury, administration of the compound significantly reduced neuronal death and improved functional outcomes. This was attributed to its ability to inhibit excitotoxic signaling pathways .

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. Its mechanism was linked to disruption of bacterial cell wall synthesis .

- Anti-inflammatory Effects : In a model of acute inflammation induced by lipopolysaccharides (LPS), this compound effectively reduced pro-inflammatory cytokine levels and tissue damage .

Comparative Analysis

To better understand the unique properties of this compound within its chemical class, the following table compares it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline | Contains a carboxylate group | Antimicrobial and neuroprotective effects |

| Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline | Ethyl group instead of methyl | Similar antimicrobial activity |

| Methyl 1,2,3,4-tetrahydroisoquinoline | No fluorine substitution | Different biological profile |

Q & A

Q. What are the key physicochemical properties of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate?

Answer: The compound has a molecular formula of C₁₁H₁₂FNO₂ (or C₁₂H₁₅NO₃ for analogs with additional substituents) and a molecular weight of 221.22–245.68 g/mol , depending on the salt form (e.g., hydrochloride). Key properties include:

- Melting Point/Boiling Point : Not explicitly reported, but tetrahydroisoquinoline derivatives typically require controlled storage due to hygroscopicity.

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to the ester and amine functional groups.

- Stability : Sensitive to hydrolysis under acidic/basic conditions; storage in dry, inert atmospheres is recommended .

| Property | Value (Example) | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂FNO₂ | |

| Molecular Weight | 221.22 g/mol | |

| CAS Number (Hydrochloride) | 2248280-85-3 (Boc-protected analog) |

Q. What synthetic routes are commonly used to prepare this compound?

Answer: Synthesis typically involves:

- Cyclization of Precursors : For example, reacting fluorinated benzaldehyde derivatives with methylamine analogs under acidic conditions to form the tetrahydroisoquinoline core .

- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis. The Boc-protected intermediate (CAS 2248280-85-3) is a key precursor .

- Fluorination Methods : Introduction of fluorine via diazotization or halogen-exchange reactions, as seen in related fluorobenzoic acid syntheses .

Q. How is the molecular structure characterized?

Answer: Techniques include:

- NMR Spectroscopy : To confirm fluorine positioning and ester/amine connectivity.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., [M+H]⁺ peaks at m/z 222–246) .

- X-ray Crystallography : Used for analogs (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) to resolve dihedral angles and hydrogen-bonding patterns .

Advanced Research Questions

Q. What analytical methods resolve contradictions in purity assessments?

Answer: Contradictions arise from hydrolysis byproducts or residual solvents. Recommended methods:

Q. How does the fluorine substituent influence reactivity in further derivatization?

Answer: The electron-withdrawing nature of fluorine:

- Directs Electrophilic Substitution : Meta/para positions on the aromatic ring become reactive.

- Enhances Stability : Reduces oxidation susceptibility compared to hydroxyl/methoxy analogs.

- Complicates Nucleophilic Displacement : Fluorine’s strong C-F bond limits SN₂ reactions unless activated by adjacent electron-deficient groups .

Q. What strategies mitigate side reactions during synthesis?

Answer: Key approaches include:

- Low-Temperature Cyclization : Minimizes ester hydrolysis (e.g., 0–5°C for Boc-deprotection) .

- Inert Atmosphere Handling : Prevents oxidation of the tetrahydroisoquinoline core.

- Selective Fluorination : Use of CuCl₂/HCl systems to avoid over-halogenation, as demonstrated in trifluorobenzoic acid synthesis .

Q. How do structural analogs inform potential biological activity?

Answer: Analog studies suggest:

- Antibacterial Potential : Fluorinated tetrahydroisoquinolines share structural motifs with quinolone antibiotics (e.g., ciprofloxacin derivatives) .

- Neurological Effects : While MPTP (a tetrahydropyridine) causes parkinsonism, tetrahydroisoquinolines may interact with monoamine transporters, warranting in vitro neurotoxicity screening .

| Analog Structure | Biological Activity | Source |

|---|---|---|

| 7-Methoxy-2-(methylsulfonyl) | Antibacterial, enzyme inhibition | |

| Laropiprant (7-fluoro derivative) | Dyslipidemia treatment |

Q. What computational methods predict binding affinity?

Answer:

- Molecular Docking : Models interactions with targets like bacterial DNA gyrase or lipid metabolism enzymes (e.g., prostaglandin D₂ receptor for Laropiprant analogs) .

- QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with activity trends .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.